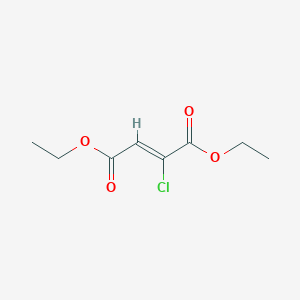

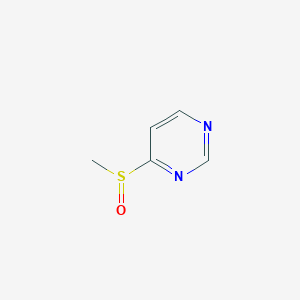

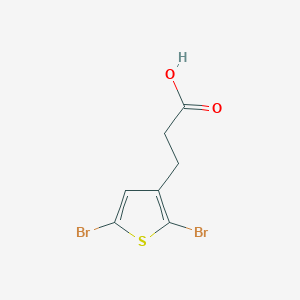

![molecular formula C11H12O B077393 1-[(1R,2R)-2-phenylcyclopropyl]ethanone CAS No. 14063-86-6](/img/structure/B77393.png)

1-[(1R,2R)-2-phenylcyclopropyl]ethanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" and its derivatives involves innovative chemical strategies, including AlCl3-mediated tandem Friedel–Crafts reactions, which are effective for constructing complex molecular frameworks. For example, vinylidenecyclopropanes react with acyl chlorides in the presence of AlCl3 to produce corresponding ethanone derivatives under mild conditions, showcasing the versatility of cyclopropyl compounds in synthetic chemistry (Shi et al., 2008).

Molecular Structure Analysis

The molecular structure of cyclopropyl ethanones, including "1-[(1R,2R)-2-phenylcyclopropyl]ethanone," is characterized using advanced spectroscopic and computational methods. Quantum chemical calculations provide insights into the electronic transitions, spectroscopic characteristics, and molecular geometry, demonstrating the influence of the cyclopropyl group on the molecule's electronic properties and stability (Koca et al., 2015).

Chemical Reactions and Properties

Cyclopropyl ethanones participate in various chemical reactions, reflecting their reactivity and functional versatility. For instance, Lewis acid-mediated reactions enable the formation of benzofuran derivatives, highlighting the potential for cyclopropyl compounds to undergo complex transformations (Shi et al., 2008). Additionally, the Rhodium-catalyzed phenylthiolation of heteroaromatic compounds using α-(phenylthio)isobutyrophenone exemplifies the capacity for targeted functionalization of cyclopropyl ethanones (Arisawa et al., 2011).

Physical Properties Analysis

The physical properties of "1-[(1R,2R)-2-phenylcyclopropyl]ethanone" derivatives are closely tied to their molecular structure, influencing solubility, melting points, and crystalline structure. Investigations into the crystal structure of related compounds offer insights into the intramolecular and intermolecular forces that dictate the material's physical state and stability under various conditions (Bikas et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis of Branched Tryptamines : The rearrangement of cyclopropylketone arylhydrazones, including derivatives of (1R,2R)-2-phenylcyclopropyl ethanone, leads to the formation of tryptamine derivatives. This method has proven effective in synthesizing enantiomerically pure tryptamine (Salikov et al., 2017).

Preparation of Chiral Intermediates : The compound has been used in the development of processes for preparing chiral intermediates, such as in the synthesis of Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).

Antimicrobial Activity : Research on the synthesis and antimicrobial activity of related compounds, such as 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, demonstrates the potential of these compounds in pharmaceutical applications (Wanjari, 2020).

Photoremovable Protecting Group for Carboxylic Acids : The compound has been used as a photoremovable protecting group for carboxylic acids, introducing a method for protecting various carboxylic acids and releasing them efficiently upon photolysis (Atemnkeng et al., 2003).

Synthesis of Agricultural Fungicides : It has been utilized in the synthesis of key intermediates for agricultural fungicides, such as prothioconazole (Ji et al., 2017).

Lewis Acid-Mediated Reactions : The compound is involved in Lewis acid-mediated reactions with various reagents, contributing to the synthesis of complex organic structures (Shi et al., 2008).

Biochemical Studies : It has been used in biochemical studies like the catalytic oxidation by cytochrome P450cam, contributing to the understanding of enzymatic mechanisms (Miller et al., 1992).

Photochemical Transformations : The compound is involved in switchable light vs acid-induced transformations of complex framework compounds, demonstrating its utility in photochemical studies (Kobzev et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRVDCVJRDOBG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1R,2R)-2-phenylcyclopropyl]ethanone | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

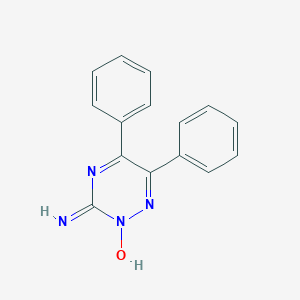

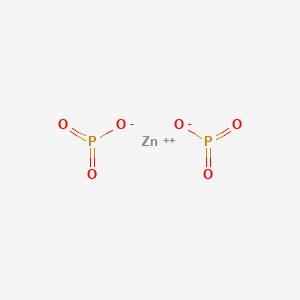

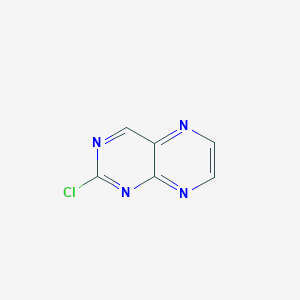

![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)